6-Bromo-1-ethyl-1H-indole-3-carbonitrile

CAS No.: 876734-31-5

Cat. No.: VC2692634

Molecular Formula: C11H9BrN2

Molecular Weight: 249.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876734-31-5 |

|---|---|

| Molecular Formula | C11H9BrN2 |

| Molecular Weight | 249.11 g/mol |

| IUPAC Name | 6-bromo-1-ethylindole-3-carbonitrile |

| Standard InChI | InChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-4-3-9(12)5-11(10)14/h3-5,7H,2H2,1H3 |

| Standard InChI Key | XIEHLRAQWRTIHZ-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=C1C=C(C=C2)Br)C#N |

| Canonical SMILES | CCN1C=C(C2=C1C=C(C=C2)Br)C#N |

Introduction

Chemical Structure and Properties

Structural Characteristics

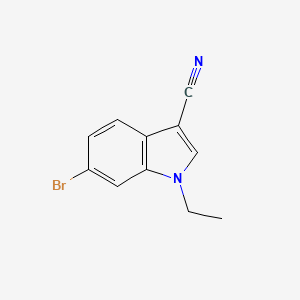

6-Bromo-1-ethyl-1H-indole-3-carbonitrile belongs to the indole family, featuring a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by three key structural elements: a bromine atom at position 6 of the indole ring, an ethyl group attached to the nitrogen atom at position 1, and a carbonitrile (CN) group at position 3. This unique arrangement of substituents contributes to its distinctive chemical properties and potential biological activities.

The core indole structure serves as a privileged scaffold in medicinal chemistry due to its prevalence in numerous natural products and pharmaceuticals. The specific substitution pattern in 6-Bromo-1-ethyl-1H-indole-3-carbonitrile enhances its reactivity and provides unique chemical properties that distinguish it from other indole derivatives. The bromine substituent at position 6 serves as a reactive site for further modifications, making this compound a valuable intermediate in organic synthesis.

Biological Activities and Mechanism of Action

Indole derivatives, including 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, are known for their diverse biological activities. These compounds frequently exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable candidates for drug discovery.

The biological activities of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile likely stem from its ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating cellular signaling processes. For instance, this compound may inhibit specific enzymes associated with cancer cell proliferation, exhibiting potential anticancer activity.

The presence of the bromine atom at position 6 can significantly affect the compound's biological properties. Halogenation often enhances a molecule's lipophilicity, potentially improving its cell membrane permeability and bioavailability. Additionally, the carbonitrile group at position 3 can participate in hydrogen bonding interactions with target proteins, further contributing to the compound's biological activities.

Applications in Medicinal Chemistry

6-Bromo-1-ethyl-1H-indole-3-carbonitrile serves as a valuable intermediate in organic synthesis for developing more complex indole derivatives and heterocyclic compounds. Its unique structural features make it an important subject for ongoing scientific investigation in medicinal chemistry.

In drug discovery, this compound may serve as a scaffold for the development of novel pharmaceuticals. The indole core is present in numerous drugs, including indomethacin (anti-inflammatory), sumatriptan (antimigraine), and serotonin receptor modulators. The specific substitution pattern in 6-Bromo-1-ethyl-1H-indole-3-carbonitrile provides opportunities for structural modifications aimed at enhancing biological activities or improving pharmacokinetic properties.

The compound's potential applications extend beyond being a synthetic intermediate. Its inherent biological activities suggest possible therapeutic applications, though further research is needed to fully explore and validate these possibilities. The presence of the bromine atom also provides a handle for further functionalization through various cross-coupling reactions, expanding the compound's utility in medicinal chemistry.

Comparative Analysis with Related Compounds

A comparative analysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile with related compounds provides valuable insights into structure-activity relationships and potential applications. The non-brominated analog, 1-ethyl-1H-indole-3-carbonitrile (CAS: 128200-45-3), has a molecular weight of 170.21 g/mol, significantly lower than the brominated compound (249.11 g/mol). This difference is primarily due to the atomic weight of bromine (79.90 g/mol) .

The physical properties of 1-ethyl-1H-indole-3-carbonitrile include a density of 1.06 g/cm³ and a boiling point of 335.8°C at 760 mmHg. The addition of the bromine atom in 6-Bromo-1-ethyl-1H-indole-3-carbonitrile would likely increase its boiling point and alter other physical properties due to increased molecular weight and potential changes in intermolecular interactions .

Table 2: Comparison of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile with Related Compounds

| Property | 6-Bromo-1-ethyl-1H-indole-3-carbonitrile | 1-ethyl-1H-indole-3-carbonitrile |

|---|---|---|

| CAS Number | 876734-31-5 | 128200-45-3 |

| Molecular Formula | C11H9BrN2 | C11H10N2 |

| Molecular Weight | 249.11 g/mol | 170.21 g/mol |

| Density | Not available | 1.06 g/cm³ |

| Boiling Point | Not available | 335.8°C at 760 mmHg |

Other structurally related compounds include 6-Bromo-1H-indole-3-carbaldehyde (CAS: 17826-04-9) and 5-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 10102-94-0). These compounds differ in their substitution patterns and functional groups, which would likely result in different biological activities and chemical properties .

Understanding the similarities and differences among these related compounds can guide structure-activity relationship studies and aid in the rational design of new indole derivatives with optimized properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume